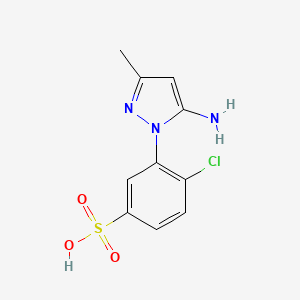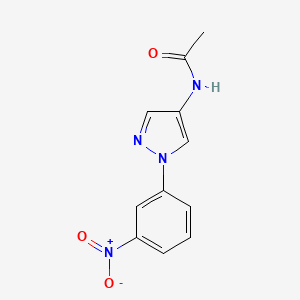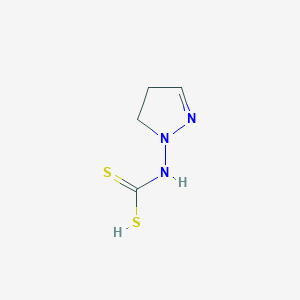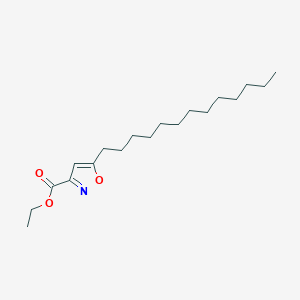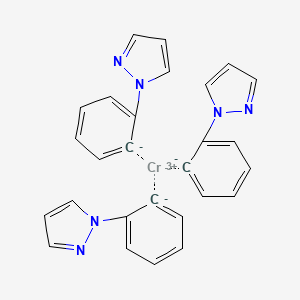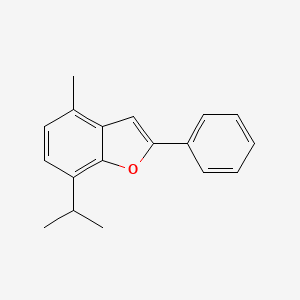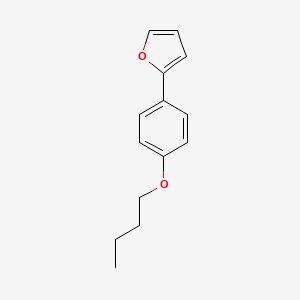![molecular formula C15H11N3O2 B12904307 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 88779-04-8](/img/structure/B12904307.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a hydroxyphenyl group and an imino group attached to a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain high-purity products.
化学反应分析
Types of Reactions
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The imino group can undergo tautomerization, leading to different isomeric forms that may exhibit distinct biological activities. The compound’s ability to modulate oxidative stress and inflammation pathways has been a focus of research.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylglycine: A non-proteogenic amino acid found in vancomycin and related glycopeptides.
N-(4-Hydroxyphenyl)retinamide (Fenretinide): A synthetic retinoid derivative with potential anticancer properties.
Uniqueness
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and an imino group attached to a pyrazolone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
88779-04-8 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-8-6-11(7-9-13)17-14-10-16-18(15(14)20)12-4-2-1-3-5-12/h1-10,19H |
InChI 键 |
MPISRRNMMPYHNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


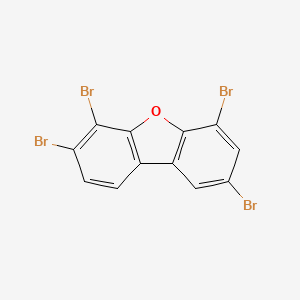
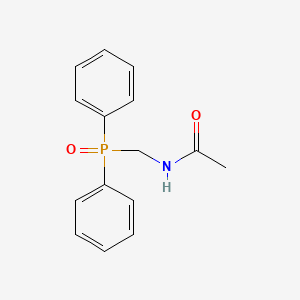
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
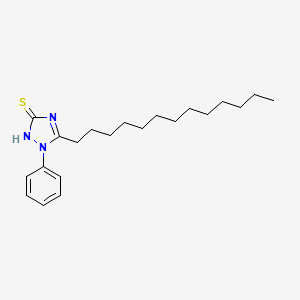
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)
